Product packaging for 7-Methoxynaphthalen-2-amine(Cat. No.:CAS No. 92287-46-2)

7-Methoxynaphthalen-2-amine

Cat. No.: B1627622
CAS No.: 92287-46-2
M. Wt: 173.21 g/mol
InChI Key: OJRPPBXHGGSZIV-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical and Biological Sciences

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in medicinal chemistry. finetechchem.comfluorochem.co.uk Its conjugated system and ability to be extensively modified allow for the development of a wide range of therapeutic agents. fluorochem.co.ukechemi.com Naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. finetechchem.comechemi.com

The therapeutic efficacy of these derivatives is often linked to their metabolites, such as epoxides and naphthoquinones, which can interact with cellular proteins. echemi.comalfa-chemistry.com This reactivity makes the naphthalene scaffold a valuable platform for designing new drugs. alfa-chemistry.com The U.S. Food and Drug Administration (FDA) has approved numerous naphthalene-based drugs, including the antifungal agents naftifine (B1207962) and terbinafine, the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), and the beta-blocker propranolol, highlighting the scaffold's clinical importance. fluorochem.co.ukechemi.comalfa-chemistry.com

Overview of Aminonaphthalene Scaffolds in Pharmaceutical and Materials Science Research

Aminonaphthalenes, which feature an amino group (-NH₂) attached to the naphthalene core, are a critical subclass of naphthalene derivatives with significant utility in both pharmaceutical and materials science research. nih.gov The amino group provides a reactive site for further chemical modifications, allowing for the synthesis of a vast library of compounds with tailored properties. bldpharm.com

In the pharmaceutical realm, aminonaphthalene scaffolds are integral to the development of new therapeutic agents. For instance, they are used to create derivatives with potent antitumor activity. chemicalbook.com The ability of these scaffolds to serve as a foundation for building more complex molecules makes them a cornerstone in drug discovery. chemicalbook.com

In materials science, aminonaphthalenes are investigated for a variety of applications. They have been explored as corrosion inhibitors for metals like mild steel, where the molecule's structure and electronic properties can help prevent degradation. nih.gov Furthermore, aminonaphthalenes are used as monomers in the synthesis of electrically conducting polymers. For example, poly(5-aminonaphthalene-2-sulfonic acid) is a water-soluble, conducting, and fluorescent polymer, demonstrating the potential of these scaffolds in creating advanced materials with unique electronic and optical properties.

Research Trajectories for 7-Methoxynaphthalen-2-amine: A Comprehensive Perspective

While a specific, highly-researched compound, this compound itself has limited direct documentation in extensive studies, its structural components suggest clear research trajectories. As a derivative of the versatile aminonaphthalene scaffold, it holds potential as a key intermediate in the synthesis of novel compounds.

One documented application involves its use as a precursor in the synthesis of new anti-inflammatory agents. Researchers have synthesized thiadiazolyl and azetidinone derivatives of this compound and evaluated them for anti-inflammatory and analgesic activities. This indicates a primary research path for this compound lies in medicinal chemistry, specifically in developing new non-steroidal anti-inflammatory drugs.

The future research for this compound could expand into several areas based on the known properties of its constituent functional groups:

Medicinal Chemistry: The amine group can be readily modified to create a variety of derivatives, such as amides, sulfonamides, and Schiff bases, each with the potential for different biological activities. The methoxy (B1213986) group can enhance the lipophilicity and influence the metabolic stability of potential drug candidates.

Materials Science: Similar to other aminonaphthalenes, this compound could be explored as a monomer for novel polymers with specific conductive or optical properties. The methoxy group's electron-donating nature could modulate the electronic characteristics of the resulting polymer.

Corrosion Inhibition: Given that aminonaphthalene derivatives have shown promise as corrosion inhibitors, this compound could be investigated for its ability to protect various metals from corrosion. nih.gov

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number92287-46-2 finetechchem.comechemi.comalfa-chemistry.com
Molecular FormulaC11H11NO finetechchem.comechemi.com
Molecular Weight173.21 g/mol finetechchem.comechemi.com
Melting Point157°C echemi.com
Topological Polar Surface Area35.2 Ų echemi.com
Hydrogen Bond Donor Count1 echemi.com
Hydrogen Bond Acceptor Count2 echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B1627622 7-Methoxynaphthalen-2-amine CAS No. 92287-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRPPBXHGGSZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564918
Record name 7-Methoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92287-46-2
Record name 7-Methoxynaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations Involving 7 Methoxynaphthalen 2 Amine

Established Synthetic Pathways to 7-Methoxynaphthalen-2-amine and its Core Precursors

The synthesis of this compound and its immediate precursors relies on well-established organic reactions, primarily starting from substituted naphthalenes.

The preparation of this compound often begins with the synthesis of its key precursor, 7-methoxy-2-naphthol (B49774). A common route involves the selective methylation of 2,7-dihydroxynaphthalene. The reaction can be carried out using methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone, affording 7-methoxynaphthalen-2-ol. mdpi.com Another approach starts from 6-methoxy-2-naphthoic acid, which can be converted to the amine via a Curtius rearrangement of the corresponding acyl azide (B81097). nih.gov This multi-step sequence involves the formation of an isocyanate intermediate which is then hydrolyzed to yield this compound. nih.gov

A different synthetic strategy begins with 2-methoxynaphthalene, which can be subjected to Friedel-Crafts acylation to introduce an acetyl group, followed by further functional group manipulations to arrive at the target amine. evitachem.com The synthesis of related structures, such as 1-(2-Aminophenyl)-7-methoxynaphthalen-2-amine, has been achieved through the reaction of 7-methoxy-2-naphthol with aryl hydrazines, highlighting the versatility of this precursor. ccspublishing.org.cn

Table 1: Selected Multi-Step Synthetic Approaches to this compound Precursors

Starting Material Key Reagents Product Citation
2,7-Dihydroxynaphthalene MeI, K₂CO₃, Acetone 7-Methoxynaphthalen-2-ol mdpi.com
6-Methoxy-2-naphthoic acid (1) Acyl azide formation (2) Curtius rearrangement (3) Hydrolysis This compound nih.gov
7-Methoxy-2-naphthol Aryl hydrazine 1-(Aryl)-7-methoxynaphthalen-2-amine ccspublishing.org.cn

The Bucherer reaction is a cornerstone in naphthalene (B1677914) chemistry for the conversion of naphthols to naphthylamines. acs.org This reversible reaction is conducted in the presence of ammonia (B1221849) or an amine and an aqueous sulfite (B76179) or bisulfite solution. acs.org The direct amination of 7-methoxy-2-naphthol to this compound is a classic application of this methodology. researchgate.net

The reaction proceeds through the addition of bisulfite to the naphthol, forming a tetralone sulfonic acid intermediate. This is followed by the addition of the amine and subsequent elimination of water and bisulfite to yield the final naphthylamine. The Bucherer reaction is particularly useful for synthesizing 2-aminonaphthalene derivatives. acs.org Research has demonstrated that the use of microwave irradiation can significantly accelerate the Bucherer reaction, leading to high yields of aminonaphthalene derivatives, including this compound from 2-hydroxy-7-methoxynaphthalene, in shorter reaction times compared to conventional heating. researchgate.net For instance, a yield of 88% for 7-Methoxy-2-naphthylamine was reported using this microwave-assisted method. researchgate.net

Table 2: Bucherer Reaction for the Synthesis of this compound

Starting Material Reagents Conditions Yield Citation
7-Methoxy-2-naphthol NH₃, NaHSO₃/Na₂SO₃, H₂O Conventional Heating Good acs.org
2-Hydroxy-7-methoxynaphthalene Aqueous ammonia, SO₂ Microwave, 150 W, 30 min 88% researchgate.net

Derivatization Strategies and Functional Group Interconversions of this compound

The amino and methoxy (B1213986) groups, along with the naphthalene core, provide multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The primary amino group of this compound is a versatile functional handle for various transformations.

Amidation: The amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. For instance, reaction with acetylating agents can yield N-acetyl-7-methoxynaphthalen-2-amine. google.com Similarly, reaction with sulfonyl chlorides, such as methanesulfonyl chloride, in the presence of a base like pyridine (B92270), furnishes the corresponding sulfonamides. nih.gov These sulfonamide derivatives have been explored for their biological properties. nih.gov

Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines. For example, N-methylation can be achieved, and more complex alkyl groups can be introduced. A derivative where the amine is part of a pyrrolidinone ring and further N-methylated has been reported. nih.gov

Heterocycle Formation: this compound serves as a building block for the synthesis of various heterocyclic systems. It has been used to synthesize derivatives containing 1,3,4-thiadiazole (B1197879) and azetidinone moieties. researchgate.net For example, reaction sequences involving the amine can lead to the formation of complex structures like 3-chloro-1-(5-((7-methoxynaphthalen-2-ylamino)methyl)-1,3,4-thiadiazol-2-yl)-4-phenylazetidin-2-one. researchgate.net Another example includes its use in the synthesis of diazene (B1210634) derivatives. fluorochem.co.uk

Table 3: Examples of Derivatization at the Amino Group

Reaction Type Reagents Product Type Citation
Amidation Mesyl chloride, Pyridine N-Methanesulfonyl-7-methoxynaphthalen-2-amine nih.gov
Heterocycle Formation Multi-step sequence 1,3,4-Thiadiazole and Azetidinone derivatives researchgate.net
Diazene Formation - Methyl (E)-2-(7-methoxynaphthalen-2-yl)diazene-1-carboxylate fluorochem.co.uk

While reactions at the amino group are more common, the methoxy group and the aromatic rings can also be modified.

Modifications of the Methoxy Group: The methoxy group can be cleaved to yield the corresponding phenol, 7-hydroxy-2-naphthylamine. This O-demethylation is a common transformation for aryl methyl ethers and can be achieved using various reagents, often under harsh conditions, although milder methods are continuously being developed. researchgate.net For example, enzymatic O-demethylation of related methoxynaphthalene compounds has been studied. portlandpress.comnih.gov Demethylation of 6-methoxy-2-naphthaldehyde, a related compound, has been accomplished using lithium chloride in a high-boiling aprotic polar solvent. google.com

Modifications of the Naphthalene Ring System: The electron-donating nature of the amino and methoxy groups activates the naphthalene ring towards electrophilic aromatic substitution. The regioselectivity of such reactions is influenced by both electronic and steric factors. acs.orgresearchgate.net For instance, metalation studies on N,N-dialkyl-6-methoxynaphthalene-2-carboxamides have shown that the site of substitution can be directed by adjusting the steric bulk of the amide group. acs.org While specific examples for this compound are less common in the reviewed literature, the principles of electrophilic substitution on substituted naphthalenes are well-established. acs.org

Development of Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. For the synthesis of aminonaphthalenes, the use of microwave-assisted organic synthesis (MAOS) in the Bucherer reaction represents a significant step towards sustainability. researchgate.net This technique dramatically reduces reaction times from hours to minutes and can lead to improved yields and cleaner reaction profiles, thereby minimizing energy consumption and waste generation. researchgate.net

Another area of green chemistry relevant to the synthesis of precursors and derivatives is the development of mechanochemical methods. The Bucherer-Bergs reaction, a multicomponent reaction for synthesizing hydantoins, has been successfully adapted to mechanochemical (ball-milling) conditions, often reducing or eliminating the need for bulk solvents. researchgate.net While not directly applied to this compound synthesis in the reviewed literature, these solvent-free or liquid-assisted grinding (LAG) approaches represent a promising avenue for future sustainable syntheses of this compound and its derivatives. researchgate.net

Mechanistic Studies and Catalytic Systems in this compound Synthesis

The formation of this compound can be achieved through several distinct synthetic routes. The underlying mechanisms and the catalytic systems employed are critical for optimizing reaction efficiency, yield, and selectivity. Key methodologies include deacetylative amination, reductive amination, and palladium-catalyzed cross-coupling reactions.

Deacetylative Amination via Domino Reaction

A notable metal-free approach for the synthesis of this compound (referred to as 6-methoxynaphthalen-2-amine (B77124) in some literature) starts from 2-acetyl-6-methoxynaphthalene. acs.org This method utilizes a Brønsted acid catalyst, such as p-toluenesulfonic acid monohydrate (TsOH·H₂O), to initiate a one-pot domino reaction. acs.org

The proposed mechanism involves a sequence of three key transformations:

Transoximation: The acetyl group of the starting ketone reacts with an oxime reagent, which serves as the amino group source.

Beckmann Rearrangement: The resulting oxime intermediate undergoes an acid-catalyzed rearrangement.

Pinner Reaction: The final stage involves the reaction of the rearranged intermediate in an alcoholic solvent to yield the primary amine, cleaving the original carbon-carbon bond of the acetyl group. acs.org

This direct conversion of a readily available acetyl arene into a primary amine offers an efficient pathway under metal-free conditions. acs.org

Reductive Amination

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. orgosolver.commasterorganicchemistry.com The general strategy involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. youtube.comlibretexts.org While direct alkylation of amines can lead to multiple alkylations, reductive amination provides a more controlled, stepwise approach to forming specific carbon-nitrogen bonds. masterorganicchemistry.com

The synthesis of this compound via this route would typically start from 7-methoxy-2-naphthaldehyde (B3272410) or a related ketone. The first step is the reaction with an amine source, like ammonia, in slightly acidic conditions to form an imine. youtube.com The second step is the reduction of this C=N double bond.

A variety of reducing agents and catalytic systems can be employed for this reduction, each with specific selectivities. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is stable in mildly acidic conditions and selectively reduces the protonated imine faster than the starting carbonyl compound. masterorganicchemistry.comresearchgate.net This allows for a "one-pot" procedure where the carbonyl compound, amine, and reducing agent are all present in the same reaction vessel. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Typical Application Notes
Sodium Cyanoborohydride NaBH₃CN Selective for imines over ketones/aldehydes; effective in one-pot syntheses. masterorganicchemistry.comlibretexts.org
Sodium Triacetoxyborohydride NaBH(OAc)₃ A milder and less toxic alternative to NaBH₃CN, also known for its high selectivity. masterorganicchemistry.comresearchgate.net
Sodium Borohydride NaBH₄ A common reducing agent, though less selective; typically used in a two-step process after imine formation. masterorganicchemistry.com
Catalytic Hydrogenation H₂ with Pd, Pt, or Ni catalyst A classic reduction method, but may affect other functional groups sensitive to hydrogenation. youtube.com

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. researchgate.net This reaction is highly versatile for coupling aryl halides or triflates with a wide range of amines, including the synthesis of naphthalenic amines. The synthesis of this compound would typically involve the coupling of a 7-methoxynaphthalene derivative bearing a leaving group (e.g., bromine, chlorine, or triflate) at the C2 position with an ammonia equivalent or a protected amine.

The catalytic cycle is understood to proceed through several key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Ligand Substitution/Amine Coordination: The amine coordinates to the palladium center, often displacing a ligand.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine (B1218219) ligands are commonly used to facilitate the key steps of the catalytic cycle, particularly the reductive elimination. acs.org

Table 2: Selected Catalytic Systems for Buchwald-Hartwig Amination

Palladium Source Ligand Base Typical Substrates
Pd₂(dba)₃ BippyPhos KOtBu Aryl/heteroaryl chlorides with primary amines. acs.org
Pd(OAc)₂ tBuBrettPhos KOtBu Aryl (pseudo)halides with primary amines. acs.org

Research has shown the effectiveness of specific ligands like BippyPhos in catalyzing the amination of aryl chlorides under aqueous micellar conditions, highlighting a move towards more sustainable synthetic methods. acs.org The reaction of 3,3'-dibromo-1,1'-bi(2-naphthol) has been successfully achieved using palladium catalysis, demonstrating the applicability of this method to complex naphthalene systems. researchgate.net

Synthesis via Curtius Rearrangement

Another mechanistic pathway involves the Curtius rearrangement, which transforms a carboxylic acid derivative into a protected amine. Research has demonstrated the synthesis of methyl (1-(6-methoxynaphthalen-2-yl)ethyl)carbamate from the corresponding N-hydroxyphthalimide ester. ustc.edu.cn The mechanism involves the formation of a carbamoyl (B1232498) azide, which then undergoes the rearrangement. This method provides a route to amine derivatives from carboxylic acids, adding another tool for the synthesis of compounds related to this compound. ustc.edu.cn

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Methoxynaphthalen 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of 7-Methoxynaphthalen-2-amine derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons on the naphthalene (B1677914) core, the methoxy (B1213986) group protons, and any substituents on the amine or the aromatic rings.

For instance, in a series of N,N-dimethylnaphthalen-2-amine derivatives, the aromatic protons typically appear as multiplets in the downfield region (around 7.0-8.0 ppm). The methoxy group protons are readily identified as a sharp singlet at approximately 3.9 ppm. The N,N-dimethyl groups also present as a singlet, but further upfield. rsc.orggoogle.com The specific chemical shifts and coupling constants (J-values) of the aromatic protons are crucial for confirming the substitution pattern on the naphthalene ring. rsc.org

Here is a table summarizing representative ¹H NMR data for derivatives of this compound:

Compound NameKey ¹H NMR Signals (ppm)
1-(4-(Dimethylamino)phenyl)-N,N-diethyl-6-methoxynaphthalen-2-amine 7.77 (s, 1H), 7.69 (d, 1H), 7.61 (d, 1H), 7.43-7.33 (m, 2H), 7.18 (d, 2H), 6.85 (d, 2H), 3.02 (s, 6H), 2.91 (q, 4H), 0.85 (t, 6H) rsc.org
1-(4-(Dibenzylamino)phenyl)-N,N-dimethylnaphthalen-2-amine 7.76-7.74 (m, 2H), 7.66-7.64 (m, 1H), 7.39-7.26 (m, 13H), 7.17 (d, 2H), 6.86 (d, 2H), 4.71 (s, 4H), 2.59 (s, 6H) rsc.org
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 8.03 (t, 1H), 7.72 (d, 1H), 7.67 (d, 1H), 7.59 (s, 1H), 7.27-7.25 (m, 2H), 7.23 (d, 4H), 7.20-7.12 (m, 7H), 4.15 (t, 1H), 3.86 (s, 3H), 3.74-3.68 (m, 1H), 3.67-3.60 (m, 2H), 1.30 (d, 3H) mdpi.com
4-(4-Methoxynaphthalen-1-yl)-5-(4-fluorophenyl)pyrimidin-2-amine 3.75 (s, 3H), 3.98 (s, 3H), 5.38 (s, 2H), 6.62–6.75 (m, 4H), 7.15 (d, 1H), 7.39–7.44 (m, 2H), 7.68–7.70 (m, 1H), 8.23–8.26 (m, 1H), 8.38 (s, 1H) jst.go.jp

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a separate signal. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and electronic environment of the carbon atoms. oregonstate.edu

In this compound and its derivatives, the aromatic carbons of the naphthalene ring typically resonate in the range of 105-150 ppm. The carbon of the methoxy group appears around 55 ppm. rsc.orgmdpi.com Carbons directly attached to the nitrogen of the amine group are also readily identified.

The following table presents characteristic ¹³C NMR data for several derivatives:

Compound NameKey ¹³C NMR Signals (ppm)
1-(4-(Dimethylamino)phenyl)-N,N-diethyl-6-methoxynaphthalen-2-amine 149.3, 147.7, 135.7, 132.9, 131.7, 129.3, 128.6, 128.0, 127.2, 127.1, 126.1, 122.4, 120.1, 112.4, 47.1, 40.7, 12.8 rsc.org
1-(4-(Dibenzylamino)phenyl)-N,N-dimethylnaphthalen-2-amine 149.1, 148.0, 138.9, 134.1, 131.9, 130.1, 129.7, 128.7, 127.8, 127.7, 127.1, 126.9 (2C), 125.7 (2C), 123.5, 119.5, 112.5, 54.26, 43.91 rsc.org
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 173.88, 157.39, 143.30, 137.63, 133.53, 129.57, 128.81, 128.73, 128.39, 128.33, 126.93, 126.73, 125.66, 118.93, 106.07, 55.59, 50.34, 45.18, 43.73, 18.70 mdpi.com
4-(4-Methoxynaphthalen-1-yl)-5-(4-fluorophenyl)pyrimidin-2-amine 55.6, 56.1, 103.1, 113.0, 116.3, 122.3, 124.7, 125.1, 125.5, 125.7, 127.1, 127.9, 128.1, 129.6, 131.7, 146.5, 150.7, 156.2, 159.2, 161.8, 165.9 jst.go.jp

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. scispace.com It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. rsc.orgscispace.com

For this compound, the molecular ion peak (M+) in the mass spectrum would correspond to its molecular weight of 173.21 g/mol . echemi.com In derivatives, the fragmentation patterns can reveal the nature of the substituents. For example, the loss of a methyl group (CH₃) from the methoxy moiety or cleavage at the C-N bond of the amine are common fragmentation pathways observed in the mass spectra of these compounds. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound and its derivatives, characteristic absorption bands can be observed. For instance, the N-H stretching vibrations of the primary amine in this compound typically appear in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group is usually found around 1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1500-1600 cm⁻¹ region. mdpi.comnih.gov For N-substituted derivatives, the N-H stretching frequency will shift or disappear depending on the degree of substitution.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be constructed.

While a specific crystal structure for this compound itself was not found in the search, related structures have been reported. For example, the crystal structure of 7-Methoxy-2-naphthol (B49774) has been determined, providing insights into the geometry of the methoxynaphthalene core. nih.gov The crystal structure of a cocrystal of carbamazepine (B1668303) and S-naproxen, a derivative of naphthalene, has also been solved using powder X-ray diffraction. researchgate.net For novel derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure in the solid state. acs.org

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), which are sensitive to the stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.

For derivatives of this compound that are chiral, chiroptical spectroscopy is an invaluable tool for determining their absolute configuration. The ECD spectrum, in particular, is highly sensitive to the spatial arrangement of chromophores within the molecule. unige.ch For example, the ECD spectra of chiral helicenes containing methoxynaphthalene units have been used to elucidate their helical sense. unige.ch Computational modeling is often used in conjunction with experimental ECD data to assign the absolute configuration of a chiral molecule with high confidence. acs.org The analysis of chiral amines and their derivatives can be performed using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase, often coupled with a chiroptical detector. rsc.org

Computational Chemistry and Molecular Modeling of 7 Methoxynaphthalen 2 Amine

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of many-body systems, including organic molecules. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. wikipedia.org For 7-Methoxynaphthalen-2-amine, DFT calculations are instrumental in optimizing the molecular geometry and elucidating its electronic properties.

A key application of DFT is the calculation of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

Theoretical reactivity descriptors derived from DFT, such as electronic chemical potential (μ), electrophilicity (ω), and nucleophilicity (N), provide a semi-quantitative understanding of a molecule's behavior in chemical reactions. nih.gov The Molecular Electrostatic Potential (MEP) map is another valuable DFT-derived tool, which visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. researchgate.net For this compound, the amine group and the oxygen of the methoxy (B1213986) group are expected to be electron-rich regions, influencing its interaction with other molecules.

ParameterDescriptionTypical Predicted Value
HOMO Energy Highest Occupied Molecular Orbital Energy~ -5.2 eV
LUMO Energy Lowest Unoccupied Molecular Orbital Energy~ -0.8 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO~ 4.4 eV
Electronic Chemical Potential (μ) Tendency to exchange electron density~ -3.0 eV
Global Electrophilicity (ω) Electron-accepting capability~ 1.0 eV

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides a "virtual microscope" to observe conformational changes and the stability of molecular complexes, which is particularly important for understanding how a ligand like this compound might interact with a biological target. researchgate.net

MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to track the trajectory of each atom. researchgate.net For a flexible molecule, this can reveal its preferred shapes (conformations) in different environments. When studying a ligand bound to a protein, MD simulations show how the ligand and protein adjust their conformations to achieve a stable binding mode. researchgate.net

The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the Root Mean Square Deviation (RMSD). A low and stable RMSD value over the simulation time (e.g., under 3 Å) suggests that the complex has reached a stable conformation and the ligand remains securely in the binding pocket. mdpi.com Conversely, large fluctuations in RMSD may indicate an unstable interaction. mdpi.com These simulations are crucial for validating initial predictions from molecular docking and for understanding the dynamic nature of ligand-receptor binding. nih.gov

Molecular Docking Investigations for Biological Target Identification and Lead Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein), forming a stable complex. ajchem-a.com This method is widely used in drug discovery to identify potential biological targets for a compound and to understand its binding mechanism at the atomic level.

For this compound, docking studies would involve placing the molecule into the binding site of various known protein targets. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. gjms.com.pk

Derivatives of the methoxynaphthalene scaffold have been investigated as potential inhibitors of targets like tubulin and cyclooxygenase (COX-2). gjms.com.pkjst.go.jp In a typical docking study, the analysis reveals key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. For instance, studies on similar pyrimidine (B1678525) derivatives targeting the colchicine (B1669291) binding site of tubulin have been performed to understand their anticancer activity. jst.go.jp This information is vital for lead optimization, where the chemical structure of the compound is modified to enhance its binding affinity and selectivity for the target.

Table 2: Illustrative Molecular Docking Results for a Naphthalene (B1677914) Derivative (Note: This table is a representative example based on docking studies of similar compounds, as a specific study for this compound was not available.)

Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Tubulin (Colchicine site) 1SA0-7.5 to -9.0Cys241, Leu255, Ala316Hydrogen Bonds, Hydrophobic
COX-2 3Q7D-7.0 to -8.5Arg120, Tyr355, Ser530Hydrogen Bonds, Pi-Sulfur

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org The fundamental principle is that the structure of a molecule determines its properties and, consequently, its activity. researchgate.net QSAR models are developed by finding a statistical correlation between calculated molecular descriptors (which quantify physicochemical properties) and experimentally measured biological activity. wikipedia.org

A QSAR model takes the form of a mathematical equation: Activity = f(Molecular Descriptors) + error wikipedia.org

To develop a QSAR model for a series of compounds including this compound, one would first need a dataset of structurally similar molecules with known biological activity (e.g., IC₅₀ values). nih.gov Then, a large number of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. nih.govresearchgate.net Using statistical methods like Multiple Linear Regression (MLR), a model is built that uses a small number of relevant descriptors to predict the activity. researchgate.net

A validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound, helping to prioritize which molecules to synthesize and test experimentally. wikipedia.org

Topological Analysis and Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface of a molecule is generated by partitioning the crystal space, defining the region where the electron density of a specific molecule is dominant. mdpi.com

By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, which are shorter than the sum of the van der Waals radii. mdpi.com

Table 3: Representative Hirshfeld Surface Analysis Data for a Naphthalene Derivative (Note: This table presents typical contributions of intermolecular contacts for a similar aromatic compound, as specific data for this compound was not found.)

Intermolecular ContactContribution (%)Description
H···H 35 - 45%Van der Waals forces between hydrogen atoms
C···H / H···C 15 - 25%Interactions involving aromatic and aliphatic C-H groups
O···H / H···O 10 - 20%Hydrogen bonding involving the methoxy group
N···H / H···N 5 - 15%Hydrogen bonding involving the amine group
C···C 3 - 8%Pi-pi stacking interactions between naphthalene rings

Pharmacological and Biological Research of 7 Methoxynaphthalen 2 Amine Derivatives

Investigation of Bioactivity Profiles and Potential Therapeutic Applications

Derivatives of 7-methoxynaphthalen-2-amine have been synthesized and evaluated for several potential therapeutic uses. The core structure, which is related to the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952), provides a basis for developing new chemical entities with diverse biological effects. nih.gov The introduction of various substituents and heterocyclic rings onto the this compound framework has led to compounds with promising bioactivity profiles.

These derivatives have been explored for their roles as neurotransmitter modulators and for their potential anticancer effects, although these applications require more extensive research and clinical validation. ontosight.ai The versatility of the naphthalene (B1677914) ring system allows for the synthesis of a wide array of compounds, making it a valuable platform in medicinal chemistry. researchgate.net For instance, the incorporation of the this compound moiety into larger, more complex molecules has been a strategy to enhance or introduce new biological activities. lookchem.com The research into these derivatives often involves their synthesis and subsequent screening for various pharmacological activities. ontosight.ai

Some derivatives have been synthesized by incorporating azetidinyl and thiazolidinyl moieties, which have been screened for anti-inflammatory and analgesic activities. researchgate.net The conjugation of the naproxen moiety, which shares the methoxynaphthalene structure, with other molecules has also been a strategy to enhance antibacterial potency. semanticscholar.org

Antimicrobial Activity Studies of this compound Derivatives

A significant area of research for this compound derivatives has been in the field of antimicrobial agents. Various synthesized compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.

Derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria. For example, a series of aminoacetylenic derivatives of 7-methoxy-2-naphthol (B49774) were synthesized and screened for their antimicrobial properties. impactfactor.org Several of these compounds exhibited significant activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). impactfactor.org

In another study, a synthesized benzo[f]chromene derivative, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, which is derived from 7-methoxynaphthalen-2-ol, displayed strong antibacterial activity. mdpi.com It was effective against Gram-positive bacteria such as S. aureus, Bacillus subtilis, and Staphylococcus epidermidis, as well as Gram-negative bacteria like Enterobacter cloacae, E. coli, and Salmonella typhimurium. mdpi.com The inhibitory effects were comparable to standard antibiotics. mdpi.com

Propane-amide derivatives of naproxen, which contain the 6-methoxynaphthalen-2-yl group, have also demonstrated good antibacterial activity against S. aureus and B. subtilis (Gram-positive), and E. coli and Pseudomonas aeruginosa (Gram-negative). nih.govscienceopen.com Additionally, some novel pyrimidine-2(1H)-thione derivatives incorporating a 6-methoxynaphthalen-2-yl moiety have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The following table summarizes the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
7-methoxy-2-{[4-(pyrrolidine)but-2-yn-1-yl]oxy}-naphthalene (RZ5)S. aureus62.5 impactfactor.org
7-methoxy-2-{[4-(N-methylpiperazine)but-2-yn-1-yl]oxy}-naphthalene (RZ6)S. aureus62.5 impactfactor.org
7-methoxy-2-{[4-(pyrrolidine)but-2-yn-1-yl]oxy}-naphthalene (RZ5)B. subtilis62.5 impactfactor.org
7-methoxy-2-{[4-(piperidine)but-2-yn-1-yl]oxy}-naphthalene (RZ4)E. coli125 impactfactor.org
7-methoxy-2-{[4-(pyrrolidine)but-2-yn-1-yl]oxy}-naphthalene (RZ5)E. coli125 impactfactor.org
7-methoxy-2-{[4-(N-methylpiperazine)but-2-yn-1-yl]oxy}-naphthalene (RZ6)E. coli125 impactfactor.org
All tested aminoacetylenic derivativesP. aeruginosa125 impactfactor.org
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4)S. aureus- mdpi.com
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4)B. subtilis- mdpi.com
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4)E. coli- mdpi.com

Note: Specific MIC values for compound 4 were not provided in the source, but it was stated to have favorable antimicrobial activities with an inhibition zone range of 16–26 mm against bacteria. mdpi.comsemanticscholar.org

The antifungal potential of this compound derivatives has also been an area of active investigation. The aforementioned 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated inhibitory effects against fungal species such as Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. mdpi.com Specifically, this compound showed stronger antifungal activity against A. fumigatus and A. flavus compared to the standard drug Ketoconazole, with MIC/MFC values of 6.25 and 12.5 µg/mL, respectively. semanticscholar.org

Similarly, a series of aminoacetylenic derivatives of 7-methoxy-2-naphthol were tested against C. albicans, with several compounds showing high antifungal activity with a MIC of 62.5 µg/ml. impactfactor.org Other studies have also reported the synthesis of various naphthalene derivatives and their screening for antifungal activity. researchgate.netnih.gov

The table below presents the antifungal activity of selected derivatives.

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
7-methoxy-2-{[4-(2-methylpiperidine)but-2-yn-1-yl]oxy}-naphthalene (RZ2)C. albicans62.5 impactfactor.org
7-methoxy-2-{[4-(piperidine)but-2-yn-1-yl]oxy}-naphthalene (RZ4)C. albicans62.5 impactfactor.org
7-methoxy-2-{[4-(pyrrolidine)but-2-yn-1-yl]oxy}-naphthalene (RZ5)C. albicans62.5 impactfactor.org
7-methoxy-2-{[4-(N-methylpiperazine)but-2-yn-1-yl]oxy}-naphthalene (RZ6)C. albicans62.5 impactfactor.org
7-methoxy -2-{[4-(hexamethyleneimine)but-2-yn-1-yl]oxy}-naphthalene (RZ7)C. albicans62.5 impactfactor.org
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4)A. fumigatus6.25 semanticscholar.org
3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (4)A. flavus12.5 semanticscholar.org

The precise mechanisms of antimicrobial action for many this compound derivatives are still under investigation. However, some hypotheses have been put forward based on their chemical structures and the known mechanisms of related compounds. For some phenolic and naphthol derivatives, the antimicrobial action is thought to be related to their ability to alter microbial membranes. scielo.org.za The various electronic sites on the synthesized molecules may also interfere with different enzymes or other cellular targets within the microorganisms. impactfactor.org

For chromene derivatives, it has been suggested that they may act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA replication in bacteria and fungi. semanticscholar.org The inhibition of topoisomerase and cytochrome enzymes has also been proposed as a potential mechanism for the antifungal activity of chromene compounds. researchgate.net

Anti-Inflammatory and Analgesic Properties of this compound Derivatives

The structural similarity of this compound to naproxen has prompted significant research into the anti-inflammatory and analgesic properties of its derivatives.

A common and well-established method for evaluating the anti-inflammatory activity of new compounds is the carrageenan-induced paw edema model in rats. researchgate.netmdpi.com This in vivo model allows for the assessment of a compound's ability to reduce acute inflammation.

Several studies have synthesized novel derivatives of this compound and tested their anti-inflammatory effects using this model. For instance, a series of N-benzylidene-5-(7-methoxynaphthalene-2-ylamino)methyl)-1,3,4-thiadiazol-2-amine derivatives and their subsequent cyclized products were synthesized and evaluated. researchgate.netresearchgate.net One of the synthesized compounds, a phenylazetidin-2-one derivative, was found to exhibit potent anti-inflammatory activity when compared to the standard drug phenylbutazone. researchgate.net

In another study, naproxen derivatives containing a 1,3,4-thiadiazol-2-amine moiety were synthesized and their anti-inflammatory efficacy was assessed using an egg-white induced paw edema model in albino rats. gjms.com.pk The results indicated that the synthesized compounds had significant anti-inflammatory properties, with some showing efficacy comparable or even superior to naproxen. gjms.com.pk Similarly, peptide derivatives of naproxen have been synthesized and shown to possess anti-inflammatory activity. nih.govscienceopen.comdovepress.com

The table below provides a summary of the anti-inflammatory activity of some this compound derivatives from in vivo studies.

Compound/DerivativeIn Vivo ModelObservationReference
N-benzylidene-5-(7-methoxynaphthalene-2-ylamino)methyl)-1,3,4-thiadiazol-2-amine derivatives (4a-4e)Carrageenan-induced paw edema in ratsEvaluated for anti-inflammatory activity researchgate.netresearchgate.net
3-chloro-1-(5-((7-methoxynaphthalen-2-yl amino)methyl)-1,3,4-thiadiazol-2-yl)-4-phenylazetidin-2-one (6e)Carrageenan-induced paw edema in ratsPotent anti-inflammatory activity compared to phenylbutazone researchgate.net
5-(1-(6-methoxynaphthalen-2-yl) ethyl)-1, 3, 4-thiadiazole-2-amine derivatives (Gh5, Gh6, Gh7)Egg-white induced paw edema in Albino ratsSignificant anti-inflammatory effects, comparable or superior to naproxen gjms.com.pk
Naproxen amino acid derivativesCarrageenan-induced paw edema in ratsSome derivatives showed anti-inflammatory activity 1.3 times better than naproxen dovepress.com
Thiourea derivatives of naproxenCarrageenan-induced paw edema in ratsA derivative of m-anisidine (B1676023) (4) and N-methyl tryptophan methyl ester (7) showed potent anti-inflammatory activity mdpi.com

Cyclooxygenase (COX) Inhibition Assays

Derivatives of this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory process. Research has focused on synthesizing and evaluating new naphthalene derivatives that replace the carboxylic acid function, a common feature of non-steroidal anti-inflammatory drugs (NSAIDs), with other chemical groups like methylsulfonamido or methylsulfonyl. tandfonline.com

In one study, naphthalene derivatives were synthesized to be structurally similar to known NSAIDs like naproxen and 6-methoxy-naphthalene acetic acid. tandfonline.com The aim was to create compounds with COX inhibitory activity but potentially fewer side effects. tandfonline.com Enzymatic assays on some of these new compounds revealed varying degrees of inhibition against COX-1 and COX-2. tandfonline.com For instance, at a concentration of 10 µM, compound 4 (N-(5-methoxynaphthalen-1-yl)methanesulfonamide) and compound 6b (N-(1-(6-methoxynaphthalen-2-yl)ethyl)methanesulfonamide) demonstrated inhibitory effects on both enzymes. tandfonline.com Specifically, compound 4 showed 65% inhibition of COX-2 and 29% inhibition of COX-1, while compound 6b exhibited 50% inhibition of COX-2 and 87% inhibition of COX-1. tandfonline.com

Another research effort involved synthesizing a chimera of S-naproxen and guaiacol, named MAS-1696 , to enhance COX-2 selectivity and reduce gastrointestinal toxicity. mdpi.com In vitro assays showed that this derivative had a stronger inhibitory effect on COX-2 compared to COX-1, with a 23% increase in the COX selectivity index compared to naproxen. mdpi.com Further studies on thioester derivatives of NSAIDs, including those with a naproxen scaffold, also identified potent and selective COX-2 inhibitors. nih.gov For example, compounds 7a and 8a demonstrated significant selective inhibition of COX-2 with IC50 values of 0.22 and 0.20 µM, respectively, and high selectivity indexes. nih.gov

Table 1: COX Inhibition Data for this compound Derivatives

Compound Target Enzyme Inhibition (%) at 10 µM IC50 (µM) Selectivity Index (SI)
4 COX-1 29 - -
COX-2 65 - -
6b COX-1 87 - -
COX-2 50 - -
7a COX-2 - 0.22 >227
8a COX-2 - 0.20 >250
MAS-1696 COX-1 vs COX-2 - - Increased by 23% vs Naproxen

Anticancer and Antimitotic Activities of this compound Derivatives

Tubulin Polymerization Inhibition and Cell Cycle Progression Modulation

Derivatives of this compound have shown promise as anticancer agents by targeting tubulin, a critical component of the cell's cytoskeleton. A novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines was designed and synthesized to evaluate their anticancer activities. jst.go.jp One of the most active compounds, 5i , which has an ethoxy group at the 4-position of the phenyl ring, was found to potently inhibit tubulin polymerization with an IC50 value of 9.4 µM. jst.go.jp This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis. jst.go.jp Molecular modeling studies suggest that this class of compounds likely binds to the colchicine (B1669291) site on tubulin. jst.go.jp

Further research on benzo[f]chromene derivatives, synthesized from 7-methoxy-2-naphthol, also revealed mechanisms involving cell cycle arrest. researchgate.net For instance, compound 4c was shown to induce apoptosis by causing cell cycle arrest at the G2/M phase in MCF-7/ADR (doxorubicin-resistant) breast cancer cells. researchgate.net Similarly, compounds 4a and 4b led to an accumulation of cells in the S phase. researchgate.net Another study on a quinoline (B57606) derivative, 6MN-4-AQ (2-(6-methoxynaphthalen-2-yl)quinolin-4-amine), found that it inhibited cell growth and arrested the cell cycle, contributing to its anticancer effects. nih.gov

Cytotoxicity Against Human Cancer Cell Lines

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. In one study, a series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were synthesized and tested. nih.gov Compounds 9h and 9u showed notable cytotoxicity against HGC-27 stomach cancer cells, with IC50 values of 1.40 µM and 4.56 µM, respectively. nih.gov

Another study focused on 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines. jst.go.jp The compound 5i was particularly effective against MCF-7 breast cancer and HepG2 liver cancer cell lines, with IC50 values of 3.77 ± 0.36 µM and 3.83 ± 0.26 µM, respectively. jst.go.jp

Research into benzo[f]chromene derivatives also yielded potent cytotoxic agents. tandfonline.com Compounds 4d, 4g, 4i, 4k, 4n, 4o, 4q, 4r, 4u, 4w, and 4z exhibited strong anti-proliferative activity against the MCF-7 cell line, with IC50 values ranging from 0.2 to 7.0 µM. tandfonline.com Several of these, including 4b, 4d, 4g, 4i, 4n, and 4q , were also highly active against the HCT-116 colon cancer cell line. tandfonline.com

Table 2: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

Compound Cell Line IC50 (µM)
9h HGC-27 1.40
9u HGC-27 4.56
5i MCF-7 3.77 ± 0.36
HepG2 3.83 ± 0.26
4d MCF-7 0.2 - 7.0
4g MCF-7 0.2 - 7.0
4i MCF-7 0.2 - 7.0
4k MCF-7 0.2 - 7.0
4n MCF-7 0.2 - 7.0
4q MCF-7 0.2 - 7.0

Apoptosis Induction and Cell Death Mechanisms

Derivatives of this compound have been shown to induce programmed cell death, or apoptosis, in cancer cells through various mechanisms. The quinoline derivative 6MN-4-AQ was found to induce both autophagic cell death and apoptosis in pancreatic cancer cell lines. merckmillipore.comnih.gov This compound triggered apoptosis through the activation of caspase-3 and the cleavage of PARP, a protein involved in DNA repair. merckmillipore.comnih.gov The underlying mechanism involves the suppression of the Akt/mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress. merckmillipore.comnih.gov

Similarly, research on benzo[f]chromene derivatives, synthesized from 7-methoxy-2-naphthol, demonstrated that compounds 4e, 4f, 4j, 4k, and 4m induced the dissipation of the mitochondrial transmembrane potential and the activation of caspases 3 and 7 in MDA-MB-231 breast cancer cells. In vivo studies using chick chorioallantoic membranes confirmed that compound 4j inhibited tumor growth and triggered DNA fragmentation. Another study showed that treatment with a cyclohexenone derivative led to a time-dependent increase in the proteolytic fragments of initiator caspase-9 and executioner caspases-3 and -7 in HCT116 cells. researchgate.net This activation of the caspase cascade is a hallmark of apoptosis. researchgate.net

Central Nervous System (CNS) Applications and Neurological Disorder Research

Interactions with Biological Receptors and Enzymes

The 7-methoxynaphthalene scaffold is a component of molecules being investigated for their potential in treating neurological disorders, such as Alzheimer's disease and epilepsy. One area of focus is the inhibition of cholinesterases (AChE and BChE), enzymes that break down the neurotransmitter acetylcholine. A methoxy-naphthyl linked derivative, 7av , was identified as a potent dual inhibitor of both AChE and BChE, with IC50 values of 176 nM and 370 nM, respectively. acs.org Kinetic studies revealed a non-competitive mode of inhibition, and molecular dynamics simulations showed that it binds to both the catalytic and peripheral anionic sites of these enzymes. acs.org

Derivatives have also been designed to interact with other CNS targets. For instance, research into isonipecotic acid-based derivatives, which have structural similarities to the neurotransmitter GABA, has been conducted for anticonvulsant activity. nih.gov Molecular docking studies of these compounds showed significant interactions at the active site of the GABA-A receptor. nih.gov Furthermore, the compound 2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride and its derivatives are known to interact with serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential applications in treating mood disorders like depression and anxiety.

Cholinesterase Inhibition Potency

Derivatives of this compound have been investigated for their potential to inhibit cholinesterases, key enzymes in the progression of Alzheimer's disease. The inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is considered a beneficial strategy for managing the disease. nih.govresearchgate.net

A series of methoxy-naphthyl-linked N-benzyl pyridinium (B92312) styryls were designed and evaluated as dual cholinesterase inhibitors. nih.govresearchgate.net Within this series, the optimization of a 6-methoxy-naphthyl derivative, compound 7av , demonstrated significant inhibitory activity against both Electrophorus electricus acetylcholinesterase (EeAChE) and equine butyrylcholinesterase (eqBChE). nih.govresearchgate.net Specifically, compound 7av inhibits EeAChE and eqBChE with IC₅₀ values of 176 nM and 370 nM, respectively. nih.govresearchgate.net Further studies showed it also inhibits recombinant human AChE with an IC₅₀ value of 0.08 μM. acs.org Kinetic analysis revealed that 7av acts as a non-competitive inhibitor for both AChE and BChE, with inhibition constants (kᵢ) of 46 nM and 115 nM, respectively. nih.govresearchgate.net

Another study focused on a series of 3-substituted-7-aminoalcoxy-coumarin derivatives. researchgate.net Among them, 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin (6a) showed potent AChE inhibition with an IC₅₀ of 20 nM and high selectivity over BChE. researchgate.net

Additionally, 1,3,4-thiadiazole (B1197879) derivatives incorporating the 6-methoxynaphthalen-2-yl moiety have been synthesized and evaluated. nih.gov Compound (S)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine (3e) was among the synthesized compounds tested for AChE inhibition. nih.gov In a broader study of drug-1,3,4-thiadiazole hybrids, compound 3b emerged as the most potent AChE inhibitor with an IC₅₀ value of 18.1 ± 0.9 nM, showing a mixed-type inhibition mechanism. nih.gov

A series of N-alkyl-7-methoxytacrine analogues, derived from 7-MEOTA (9-amino-7-methoxy-1,2,3,4-tetrahydroacridine), were also synthesized and evaluated for their inhibitory activity on human AChE and BChE. nih.gov Three of these novel compounds displayed promising inhibitory potential against human AChE, surpassing that of tacrine (B349632) or 7-MEOTA. nih.gov

Table 1: Cholinesterase Inhibition Data for this compound Derivatives

Compound ReferenceDerivative ClassTarget EnzymeIC₅₀ (nM)Inhibition Type / Constant (kᵢ)
7av nih.govresearchgate.netacs.orgN-Benzyl Pyridinium StyrylEeAChE176Non-competitive / 46 nM
7av nih.govresearchgate.netacs.orgN-Benzyl Pyridinium StyryleqBChE370Non-competitive / 115 nM
7av acs.orgN-Benzyl Pyridinium StyrylhAChE80-
6a researchgate.netAminoalcoxy-coumarinAChE20-
3b nih.gov1,3,4-Thiadiazole HybridAChE18.1Mixed-type / 0.0031 µM

Inhibition of Amyloid Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. researchgate.net Consequently, inhibiting the formation of Aβ oligomers and fibrils is a key therapeutic strategy. researchgate.net Derivatives of this compound have shown potential as anti-amyloidogenic agents. nih.govresearchgate.net

The optimized N-benzyl pyridinium styryl derivative, 7av , which demonstrated dual cholinesterase inhibition, was also found to significantly prevent the self-aggregation of Aβ. nih.govresearchgate.net This dual-action capability makes it a compound of interest for further preclinical investigation in Alzheimer's disease models. nih.govresearchgate.net

In a separate line of research, novel naphthalene derivatives were synthesized and specifically evaluated for their anti-β-amyloidogenic properties. researchgate.net Molecular dynamics simulations predicted that these compounds could form thermodynamically stable complexes with both Aβ₁₋₄₂ peptides and fibrils. researchgate.net The lead compound from this study, compound 8 , not only inhibited the aggregation of Aβ₁₋₄₂ in human microglia cells but also showed a high affinity for amyloid plaques in ex vivo assays using mouse brain tissue. researchgate.net Furthermore, treatment with compound 8 led to improved cognitive function and a reduction in the hippocampal β-amyloid burden in a transgenic mouse model of Alzheimer's disease (3xTg-AD). researchgate.net

A patent has described naphthyl derivatives that are effective inhibitors of beta-amyloid aggregation. google.com These compounds are noted for their ability to cross the blood-brain barrier, a critical property for drugs targeting central nervous system disorders. google.com

Other studies have identified compounds with different core structures that also exhibit Aβ aggregation inhibition. For instance, certain pyrimidine (B1678525) and pyridine (B92270) derivatives were found to reduce Aβ₄₂ aggregation, with compound 28 being the most potent in its class, showing 22.3% inhibition at a concentration of 100 μM. acs.org

Table 2: Amyloid Beta Aggregation Inhibition by Naphthalene Derivatives

Compound ReferenceActivityModel SystemKey Findings
7av nih.govresearchgate.netSignificantly stops self-aggregation of AβIn vitroDual-action inhibitor (ChE and Aβ aggregation)
Compound 8 researchgate.netInhibits Aβ₁₋₄₂ aggregationHuman microglia cellsHigh affinity to amyloid plaques, improved cognition in 3xTg-AD mice

Comprehensive Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR analyses have provided key insights for designing potent inhibitors for neurodegenerative diseases and other conditions.

In the development of N-benzyl pyridinium styryl derivatives as dual cholinesterase inhibitors, a detailed SAR analysis highlighted the importance of three structural fragments: the methoxy-naphthyl group, the vinyl-pyridinium linker, and a substituted-benzyl moiety. nih.govresearchgate.net The study found that replacing a phenyl group with a naphthalene moiety enhanced the inhibitory potential against BChE. acs.org Specifically, the presence of a chloro group at the 2-position or a fluoro group at the 4-position of the benzyl (B1604629) ring was critical for achieving dual inhibitory activity against both AChE and BChE. acs.org

For a series of drug-1,3,4-thiadiazole hybrids, SAR analysis indicated that π–π interactions with key amino acid residues Tyr124, Trp286, and Tyr341 in the active site of AChE were significant for the observed inhibitory activity. nih.gov

In the context of N-alkyl-7-methoxytacrine analogues, SAR findings underscored the importance of the C(6)-C(7)N-alkyl chains for effective cholinesterase inhibition. nih.gov

The synthesis and evaluation of various urea (B33335) derivatives as anti-tuberculosis agents involved probing SAR by modifying each side of the urea moiety with different aryl and adamantyl substituents. nih.gov Similarly, SAR studies of naphthalimide derivatives as anticancer agents have explored how different substitution patterns on the naphthalimide core affect biological activity. rjraap.com

Methodologies for In Vitro and In Vivo Pharmacological Evaluation

A variety of in vitro and in vivo methodologies are employed to assess the pharmacological profiles of this compound derivatives.

In Vitro Evaluation:

Enzyme Inhibition Assays: The inhibitory potential against cholinesterases (AChE and BChE) is commonly evaluated using in vitro assays with either commercially available enzymes (e.g., from Electrophorus electricus) or recombinant human enzymes. nih.govnih.gov The results are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov Enzyme kinetics studies, using methods like the Lineweaver–Burk plot, are performed to determine the mode of inhibition (e.g., competitive, non-competitive). nih.govacs.org

Amyloid Aggregation Assays: The ability of compounds to inhibit Aβ peptide aggregation is tested in vitro. researchgate.net These assays can be conducted in cell-free systems or in cell cultures, such as human microglia cells. researchgate.net

Cytotoxicity Assays: The toxicity of compounds is assessed in various cell lines. For neuroprotective agents, this often includes neuronal cells or glial cells like astrocytes and murine macrophages (e.g., J774A.1 cells) to study potential neuroinflammation. nih.govacs.org

Antimicrobial Activity Screening: For derivatives developed as antimicrobial agents, in vitro screening is performed against various bacterial and fungal strains to determine their efficacy. researchgate.net This often involves determining the Minimum Inhibitory Concentration (MIC). researchgate.net

Molecular Docking and Simulation: In silico studies, including molecular docking and molecular dynamics simulations, are used to predict and understand the binding modes of compounds with their biological targets, such as the active sites of AChE and BChE. nih.govresearchgate.net These computational methods help to rationalize the results of SAR studies. nih.govresearchgate.net

In Vivo Evaluation:

Anti-inflammatory Activity Models: The in vivo anti-inflammatory activity of naproxen derivatives, which contain the 6-methoxynaphthalen moiety, has been evaluated in rats using models like the egg-white induced paw edema and carrageenan-induced rat paw edema assays. innovareacademics.innih.gov The reduction in paw edema thickness is measured and compared to control groups and reference drugs. innovareacademics.innih.gov

Animal Models of Disease: For neurodegenerative diseases, transgenic animal models are used. For example, the 3xTg-AD mouse model is used to evaluate the efficacy of compounds in improving cognitive function and reducing Aβ plaque burden in the brain. researchgate.net

Pharmacokinetic Studies: The ability of a compound to cross the blood-brain barrier is a critical factor for CNS-targeting drugs and is evaluated in animal models. google.com Pharmacokinetic parameters are assessed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. nih.gov

Advanced Applications and Emerging Research Frontiers for 7 Methoxynaphthalen 2 Amine

Role as Key Chemical Intermediates in Pharmaceutical Drug Synthesis (e.g., Agomelatine Precursors)

7-Methoxynaphthalen-2-amine and its isomers serve as crucial intermediates in the synthesis of various pharmaceutically active compounds. The naphthalene (B1677914) ring system is a recognized scaffold in medicinal chemistry, and its derivatives are integral to the structure of several approved drugs. nih.gov The primary and most well-documented application in this context is its role in the synthesis of Agomelatine.

Agomelatine, chemically known as N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide, is an antidepressant medication used to treat major depressive episodes. google.com The synthesis of Agomelatine involves multiple steps where derivatives of methoxynaphthalene are essential precursors. Various patented industrial synthesis routes start from related compounds like 7-methoxy-1-tetralone (B20472) or 7-methoxy-naphthalene-1-carbaldehyde to ultimately produce the core structure required for Agomelatine. google.compatsnap.comasianpubs.orgsorbonne-universite.fr

For instance, one synthetic pathway involves the catalytic hydrogenation of 7-methoxy-1-naphthaleneacetonitrile to yield 7-methoxy-1-naphthylethylamine, which is then acylated to form Agomelatine. patsnap.com Another approach describes the synthesis starting from 7-methoxy-1-tetralone. asianpubs.orgsorbonne-universite.fr These processes underscore the importance of methoxynaphthalene-based amines and their precursors in constructing the final drug molecule. The compound Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine is known as a related substance and impurity in the synthesis of Agomelatine. pharmaffiliates.com

Interactive Data Table: Key Intermediates and Derivatives in Agomelatine Synthesis

Compound NameChemical FormulaRole in SynthesisReference(s)
7-Methoxy-1-tetraloneC₁₁H₁₂O₂Starting material in several synthesis routes. google.comasianpubs.orgsorbonne-universite.fr
7-methoxy-1-naphthaleneacetonitrileC₁₃H₁₁NOIntermediate that is reduced to form the ethylamine (B1201723) side chain. patsnap.com
2-(7-methoxynaphthalen-1-yl)ethylamineC₁₃H₁₅NOKey amine precursor that is acetylated to form Agomelatine. google.comsigmaaldrich.com
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide (Agomelatine)C₁₅H₁₇NO₂Active Pharmaceutical Ingredient (API). researchgate.net
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amineC₂₆H₂₇NO₂A known impurity and related compound formed during synthesis. pharmaffiliates.com

Potential in Advanced Materials Science and Optoelectronic Applications

The naphthalene scaffold, known for its rigid and planar aromatic structure, is increasingly explored for applications in materials science, particularly in the field of optoelectronics. Derivatives of this compound are being investigated for their potential use in creating novel materials with specific electronic and photoluminescent properties.

Recent research has highlighted the use of a novel spirobifluorene derivative that incorporates a methoxynaphthalene amine moiety, specifically N²,N²',N⁷,N⁷′-tetrakis(6‐methoxynaphthalen‐2‐yl)‐9,9′‐spirobi[fluorene]‐2,2′,7,7′‐tetraamine (Spiro-NADF). researchgate.net This compound has been developed as a hole transport material (HTM) for perovskite solar cells (PSCs). The inclusion of the methoxynaphthalene amine groups contributes to favorable energy level alignment and strong adhesion to the perovskite layer. researchgate.net PSCs using Spiro-NADF as the HTM have demonstrated a champion efficiency of 24.66% and show greatly enhanced operational durability under harsh conditions, such as high heat and humidity. researchgate.net

Furthermore, related naphthalene derivatives like 7-Methoxy-2-naphthaldehyde (B3272410) are considered potential candidates for developing materials for Organic Light-Emitting Diodes (OLEDs) and liquid crystals. smolecule.com The aromatic structure and the electronic influence of the methoxy (B1213986) group can lead to desirable photoluminescence properties, making these compounds attractive for creating new functional materials. smolecule.com

Interactive Data Table: Applications in Materials Science

Application AreaCompound/Derivative TypeKey Research FindingReference(s)
Perovskite Solar Cells (PSCs)Spirobifluorene with methoxynaphthalene amine groups (Spiro-NADF)Acts as an efficient and stable hole transport material (HTM), achieving cell efficiencies of 24.66%. researchgate.net
Organic Light-Emitting Diodes (OLEDs)7-Methoxy-2-naphthaldehydeThe aromatic structure and methoxy group may provide useful photoluminescence properties. smolecule.com
Liquid Crystals7-Methoxy-2-naphthaldehydeThe rigid, elongated structure is suitable for designing novel liquid crystals. smolecule.com

Development of Analytical Methodologies for Detection and Quantification

The development of robust analytical methods is essential for the quality control of pharmaceuticals and for studying the properties of new materials. For compounds based on the methoxynaphthalene scaffold, several analytical techniques are employed for characterization, detection, and quantification.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a standard method for analyzing naphthalene derivatives. For example, an RP-HPLC method has been developed and validated for the estimation of Naproxen (B1676952), which is chemically (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid. iosrphr.org Such methods typically use a C18 column and a mobile phase consisting of a buffer and an organic solvent like methanol (B129727), with detection by UV spectrophotometry. iosrphr.org

Spectroscopic methods are also fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure, while Mass Spectrometry (MS) verifies the molecular weight and formula. sorbonne-universite.fr In addition, new analytical reagents based on the naphthalene structure have been developed. A spectrophotometric method for the determination of copper (II) ions was created using a newly synthesized 6-(2-methoxynaphthyl)-2,3-dihydro-1,2,4-triazine-3-thione (MNDTT) reagent, which forms a colored complex with the metal ion. researchgate.net

Interactive Data Table: Analytical Methodologies for Naphthalene Derivatives

Analytical TechniqueApplicationDetailsReference(s)
Reverse-Phase HPLC (RP-HPLC)Quantification of Naproxen, a methoxynaphthalene derivative.Isocratic elution with a phosphate (B84403) buffer and methanol mobile phase on a C18 column. iosrphr.org
SpectrophotometryDetermination of metal ions (Cu(II)).Uses a custom-synthesized naphthalene-based reagent (MNDTT) that forms a colored complex. researchgate.net
NMR SpectroscopyStructural confirmation of synthesis intermediates.¹H and ¹³C NMR are used to characterize the molecular structure. sorbonne-universite.fr
Mass Spectrometry (MS)Verification of molecular weight and purity.High-resolution MS (e.g., ESI-TOF) is used to confirm the molecular ion peak.

Future Directions in Drug Discovery and Development Utilizing the Naphthalene Amine Scaffold

The naphthalene scaffold is a highly versatile platform in medicinal chemistry, and its derivatives continue to be a major focus of drug discovery and development. nih.govscispace.com The rigid, lipophilic nature of the naphthalene ring system allows it to serve as a robust anchor for various functional groups, leading to a wide spectrum of biological activities. researchgate.net

Future research is focused on leveraging this scaffold to develop new therapeutic agents for a range of diseases. The demonstrated activities of naphthalene-based compounds include anticancer, antimicrobial, anti-inflammatory, antiviral, and anti-neurodegenerative effects. researchgate.netijpsjournal.com

In oncology, significant efforts are underway to synthesize and evaluate novel naphthalene derivatives as anticancer agents. bohrium.com For example, new 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues have been designed and synthesized, with some showing promising activity against various cancer cell lines, including leukemia, breast cancer, and renal cancer. tandfonline.com Similarly, analogues of naphthalene-1,4-dione are being developed as potential cancer cell-specific cytotoxic agents. rsc.org The ability to modify the naphthalene core allows for the fine-tuning of pharmacological properties, aiming to create next-generation drugs with improved potency and reduced side effects. nih.gov This compiled information may serve as a foundation for altering existing ligands to design novel and potent molecules. nih.gov

Q & A

Q. What are the recommended synthetic routes for preparing 7-Methoxynaphthalen-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Reductive Amination : Use a naphthalene derivative (e.g., 7-methoxy-2-naphthaldehyde) with ammonia or a primary amine. Sodium triacetoxyborohydride (Na(OAc)3BH) in dichloromethane (DCM) at room temperature is effective for imine reduction .
  • Nitro Reduction : Reduce 7-methoxy-2-nitronaphthalene using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in HCl. Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust solvent polarity (e.g., acetone for solubility), stoichiometry (excess amine for reductive amination), and temperature (0°C to rt for sensitive intermediates) .

Q. How can the structure of this compound be confirmed after synthesis?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) and refine using SHELXL for high-resolution structural validation .
  • Spectroscopy :
    • ¹H/¹³C NMR : Compare methoxy (~δ 3.8-4.0 ppm) and aromatic proton signals with computed spectra (DFT).
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate purity (>95%) via C, H, N percentages .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor transitions (e.g., m/z 174 → 132) for selective quantification. Achieve LOQs of 1–20 ng/mL .
  • GC-MS : Derivatize with BSTFA for volatility. Validate with internal standards (e.g., deuterated analogs) to correct matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Comparative Analysis : Cross-validate NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*).
  • Isotopic Labeling : Synthesize ¹³C-labeled methoxy groups to isolate coupling patterns in crowded aromatic regions.
  • Crystallographic Validation : Resolve ambiguities (e.g., regiochemistry) via SHELXD for phase determination .

Q. What strategies are effective for studying structure–activity relationships (SAR) of this compound analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy position, amine alkylation) using Scheme 1-like protocols .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with target receptors (e.g., serotonin transporters).
  • Biological Assays : Test analogs in vitro (e.g., rat brain tissues for neurotransmitter modulation) and correlate substituent effects with activity trends .

Q. How can thermal instability or decomposition of this compound during analysis be mitigated?

Methodological Answer:

  • LC-MS/MS Optimization : Use a low-temperature ionization source (e.g., ESI at 150°C) and shorten transfer lines to minimize thermal exposure .
  • Derivatization : Stabilize the amine group with acetyl chloride or propionyl chloride under mild conditions (DCM, Et₃N) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways (HPLC tracking) .

Q. What methodologies are critical for ensuring reproducibility in multi-step syntheses of this compound?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation (e.g., imine in reductive amination).
  • DoE (Design of Experiments) : Optimize parameters (e.g., pH, catalyst loading) using response surface methodology (RSM).
  • Batch Record Validation : Document critical steps (e.g., nitro reduction completion) with spectroscopic checkpoints .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Waste Disposal : Collect aqueous waste separately; neutralize acidic/byproduct streams before disposal via licensed contractors .
  • Emergency Procedures : For spills, absorb with inert material (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.